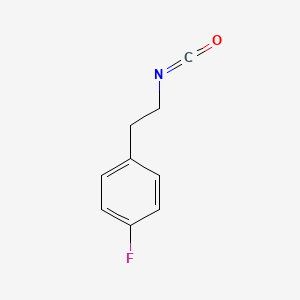
4-Fluorophenethyl isocyanate
Vue d'ensemble
Description
4-Fluorophenethyl isocyanate is an organic compound with the molecular formula FC6H4CH2CH2NCO. It is a derivative of phenethyl isocyanate, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluorophenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenethylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{FC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{FC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NCO} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are preferred due to their lower toxicity and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorophenethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to produce 4-fluorophenethylamine and carbon dioxide.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
4-Fluorophenethylamine: Formed from hydrolysis.
Applications De Recherche Scientifique
4-Fluorophenethyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-fluorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic and readily reacts with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
4-Fluorophenyl isocyanate: Similar structure but lacks the ethyl chain.
Phenyl isocyanate: Lacks the fluorine substitution.
4-Chlorophenethyl isocyanate: Chlorine substituted instead of fluorine.
4-Bromophenethyl isocyanate: Bromine substituted instead of fluorine.
Uniqueness: 4-Fluorophenethyl isocyanate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its non-fluorinated counterparts.
Propriétés
IUPAC Name |
1-fluoro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCHHLBMDMJXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409786 | |
| Record name | 4-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65535-53-7 | |
| Record name | 4-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-fluorophenethyl isocyanate contribute to the properties of soft contact lenses?
A: The research article focuses on incorporating isocyanate groups, including this compound, into traditional hydrogel contact lens materials. The isocyanate group acts as a crosslinking agent with ethylene glycol dimethacrylate, reacting with other components like 2-hydroxyethyl methacrylate, methyl methacrylate, and methacrylic acid. [] This crosslinking process influences the physical properties of the resulting hydrogel material.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















